
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole, also known as DMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a synthetic compound that was first developed in 2008 by a team of researchers at the University of California, San Francisco.
Mecanismo De Acción
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by inhibiting the activity of the BMP signaling pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting this pathway, 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its specificity for the BMP signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one of the limitations of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its relatively low potency, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole. One area of interest is the development of more potent analogs of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole that could be used in cancer treatment. Another area of interest is the use of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole and its potential applications in other areas of biomedical research.
Métodos De Síntesis
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of various organic solvents and reagents, and it requires careful handling to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, pancreatic cancer, and prostate cancer. 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by targeting the BMP signaling pathway, which is involved in cell growth and differentiation.
Propiedades
Número CAS |
158999-13-4 |
|---|---|
Nombre del producto |
1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole |
Fórmula molecular |
C16H19ClN4O4.ClH |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
(8R)-8-(chloromethyl)-1-methyl-7,8-dihydro-6H-furo[3,2-e]indol-4-ol |
InChI |
InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1 |
Clave InChI |
UFTLTOTWMUVHSB-ZETCQYMHSA-N |
SMILES isomérico |
CC1=COC2=C(C=C3C(=C12)[C@H](CN3)CCl)O |
SMILES |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
SMILES canónico |
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Sinónimos |
1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole DHM-CFI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



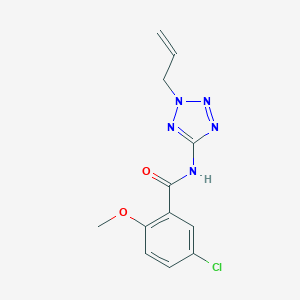
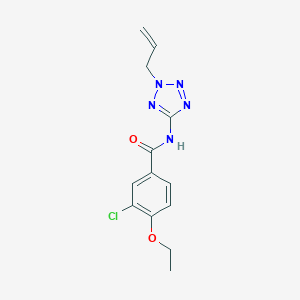
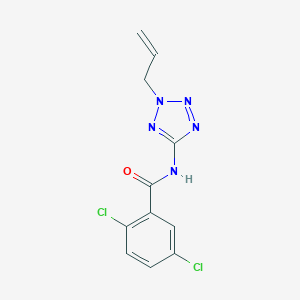
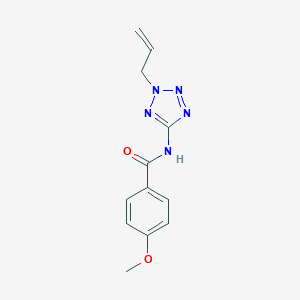
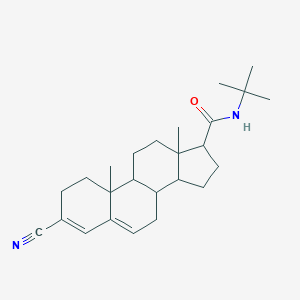

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

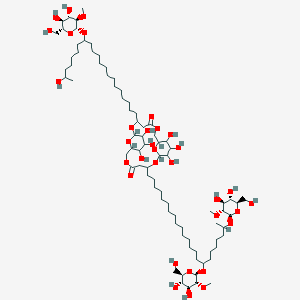


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)